N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O/c25-18-10-8-16(9-11-18)14-29-15-17(19-4-1-2-7-23(19)29)12-24(30)28-13-20-21(26)5-3-6-22(20)27/h1-11,15H,12-14H2,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJNGCJIUGMFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)CC(=O)NCC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the benzyl groups and the acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The fluorine atoms on the benzyl and indole rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. The incorporation of fluorine atoms can enhance the biological activity and selectivity of these compounds. Studies have shown that derivatives of indole can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide may act as a potent inhibitor of certain kinases associated with cancer progression.
Neuropharmacology
Indoles are also known for their neuroactive properties. The compound's design may allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as depression or anxiety. Preliminary studies suggest that modifications to the indole structure can influence serotonin receptor binding affinity, which is crucial for developing antidepressants.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and safety profile. Researchers have conducted SAR studies to evaluate how variations in the fluorobenzyl and indole components affect biological activity. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Increased fluorination | Enhanced potency against specific cancer cell lines |
| Alteration of the acetamide group | Changes in solubility and bioavailability |
| Variation in indole substitution | Modulation of receptor selectivity |
Case Studies
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound against various cancer cell lines, including breast and lung cancer. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could mitigate oxidative stress and inflammation in neuronal cells, supporting its potential use in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
- Functional Group Differences: Unlike FUB-144 and FUB-JWH-018, which feature a methanone group, the target compound utilizes an acetamide linker.
- Substituent Effects: The 2,6-difluorobenzyl group in the target compound introduces steric and electronic effects distinct from the naphthyl or cyclopropyl groups in FUB-JWH-018 and FUB-143. Fluorine atoms at the 2- and 6-positions could reduce metabolic oxidation compared to non-fluorinated analogs .
Indolinone-Based Analogues
highlights indolinone derivatives with structural parallels, though these compounds differ in core structure and functionalization:
Comparison :
- Core Structure: The indolinone (2-oxoindoline) core in compounds contrasts with the indole core of the target compound. Indolinones are often associated with kinase inhibition (e.g., sunitinib analogs), whereas indoles are prevalent in neurotransmitter modulation .
- Activity Trends: Compound 53, with a 4-nitrobenzyl group, shows higher activity (5.928 vs. 5.503), suggesting electron-withdrawing substituents may enhance binding in indolinone systems.
Acetamide Derivatives in Agrochemicals
lists pesticidal acetamides with halogenated aromatic groups, providing insight into the role of substitution patterns:
Key Differences :
- Aromatic Substitution: The target compound’s 2,6-difluorobenzyl group contrasts with the 2,6-diethylphenyl groups in pesticidal acetamides.
Biological Activity
N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C19H18F2N2O
- Molecular Weight : 344.36 g/mol
This structure features a difluorobenzyl group and an indole moiety, which are known to contribute to various biological activities.
Antiviral Activity
Recent studies have highlighted the potential of N-benzyl-acetamides, including derivatives similar to this compound, as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). In particular, compounds in this class have shown promising inhibitory effects against RdRp with IC50 values ranging from 1.11 μM to 7.50 μM .
Table 1: IC50 Values of Related Compounds Against SARS-CoV-2 RdRp
| Compound | IC50 (μM) |
|---|---|
| 6d5 | 1.11 ± 0.05 |
| 6c9 | 1.65 ± 0.05 |
| 6b2 | 3.35 ± 0.21 |
| Remdesivir (control) | 1.19 ± 0.36 |
Anticancer Activity
In vitro studies have evaluated the antiproliferative effects of N-benzyl-acetamides against various cancer cell lines such as HeLa, MCF-7, and HT-29. Some derivatives have exhibited significant cytotoxicity with IC50 values as low as 0.34 μM against MCF-7 cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Viral Replication : The compound's ability to inhibit RdRp suggests it may block viral RNA synthesis.
- Induction of Apoptosis : In cancer cells, it has been shown to trigger apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Some derivatives cause arrest in the G2/M phase of the cell cycle, disrupting normal cellular proliferation.
Case Studies
A notable study evaluated a series of N-benzyl-acetamides for their antiviral properties against SARS-CoV-2 and found that structural modifications significantly impacted their efficacy . Another investigation focused on the anticancer properties of related indole derivatives demonstrated that specific substitutions enhanced their potency against various tumor cell lines .
Q & A
Q. Table 1: Representative Yields and Characterization Data for Analogous Compounds
| Compound Derivative | Yield (%) | Melting Point (°C) | Key NMR Shifts (δ, ppm) | HRMS Accuracy (ppm) |
|---|---|---|---|---|
| 10j () | 8 | 192–194 | 4.85 (s, 2H, CH) | < 2.0 |
| 10m () | 17 | 153–154 | 7.21–7.45 (m, Ar-H) | < 2.0 |
Basic: What are the primary biological targets of this compound, and how are preliminary activity screens designed?
Answer:
The compound’s indole-acetamide scaffold is associated with targeting apoptosis regulators (e.g., Bcl-2/Mcl-1) and biofilm-associated proteins (e.g., LasR):
- Anticancer activity :
- Assay design : Cell viability assays (MTT/WST-1) against cancer lines (e.g., MCF-7, HeLa) at 1–100 µM for 48–72 hours .
- Positive controls : Staurosporine or ABT-263 for Bcl-2 inhibition .
- Anti-biofilm activity :
Advanced: How does the substitution pattern (e.g., fluorobenzyl groups) influence its structure-activity relationship (SAR) for Bcl-2/Mcl-1 dual inhibition?
Answer:
Fluorine substituents enhance lipophilicity and protein binding via hydrophobic/electrostatic interactions. Key SAR insights from analogous compounds:
Q. Table 2: Impact of Substituents on Apoptotic Activity
| Substituent | IC (Bcl-2, µM) | IC (Mcl-1, µM) | Selectivity Ratio (Mcl-1/Bcl-2) |
|---|---|---|---|
| 4-Fluorobenzyl | 4.14 ± 0.25 | 2.91 ± 0.38 | 0.70 |
| 4-Chlorobenzyl (Ref) | 5.02 ± 0.41 | 3.45 ± 0.29 | 0.69 |
Advanced: What methodologies are used to address discrepancies in cytotoxicity data across cell lines?
Answer:
Contradictions arise due to variable expression of target proteins or off-target effects. Resolution strategies include:
- Mechanistic profiling :
- Metabolic stability : Liver microsome assays to rule out pharmacokinetic artifacts (e.g., CYP3A4-mediated degradation) .
Methodological: How are advanced analytical techniques (e.g., spectrofluorometry, molecular docking) applied to study its mechanism?
Answer:
- Spectrofluorometry : Measures binding affinity to Bcl-2 by monitoring fluorescence quenching of labeled BH3 peptides (e.g., FITC-Bid) .
- Molecular docking :
Advanced: Can molecular modeling predict off-target interactions, and how is this validated experimentally?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
